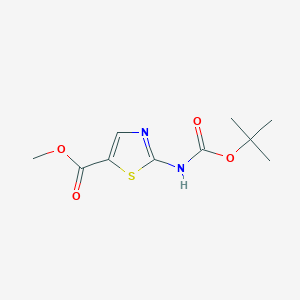

Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(14)12-8-11-5-6(17-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBMXOPMKOCQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668700 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745078-03-9 | |

| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a deep dive into the causality behind experimental choices, process optimization, and troubleshooting. The synthesis is approached as a two-stage process: the formation of the core heterocyclic structure, Methyl 2-aminothiazole-5-carboxylate, via the Hantzsch thiazole synthesis, followed by the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group. This guide emphasizes scientific integrity, providing a self-validating framework for the described protocols, grounded in authoritative literature.

Strategic Overview: A Two-Pronged Approach to the Target Molecule

The synthesis of this compound is most efficiently achieved through a strategic, two-step sequence. This approach ensures high yields and purity of the final product by first constructing the stable thiazole ring and then introducing the acid-labile Boc protecting group.

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(Boc-amino)thiazole-5-carboxylate

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure, forming the core of numerous pharmacologically active compounds. Its prevalence in medicinal chemistry is attributed to its ability to act as a versatile scaffold, enabling a wide array of chemical modifications to modulate biological activity. From kinase inhibitors in oncology to antimicrobial and anti-inflammatory agents, the 2-aminothiazole framework is a cornerstone of modern drug discovery. Methyl 2-(Boc-amino)thiazole-5-carboxylate, in particular, serves as a crucial building block, offering a protected amine and a reactive ester handle for further synthetic elaborations. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the C2-amino group under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses.[1][2] This guide provides an in-depth exploration of the synthesis of this valuable intermediate, focusing on practical, field-proven protocols and the underlying chemical principles that ensure success.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most efficient and widely adopted strategy for the synthesis of Methyl 2-(Boc-amino)thiazole-5-carboxylate involves a two-step sequence:

-

Hantzsch Thiazole Synthesis: Construction of the core heterocyclic ring to form the precursor, Methyl 2-aminothiazole-5-carboxylate.

-

Boc Protection: Selective protection of the C2-amino group to yield the final product.

This approach is favored for its reliability, scalability, and the commercial availability of the starting materials. We will delve into the mechanistic intricacies and detailed experimental protocols for each of these steps.

Part 1: Hantzsch Synthesis of Methyl 2-aminothiazole-5-carboxylate

The Hantzsch thiazole synthesis is a classic and robust method for the formation of thiazole rings. The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[3] In our case, we will utilize a variation of this reaction, employing a one-pot bromination and cyclization strategy starting from methyl acetoacetate.

Reaction Mechanism

The reaction proceeds through a well-established pathway:

-

Enolate Formation & Bromination: Methyl acetoacetate is first brominated at the α-position. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS).

-

Thiourea Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom in an SN2 fashion.

-

Cyclization: The nitrogen atom of the thiourea intermediate then attacks the ketone carbonyl carbon, leading to the formation of a five-membered ring intermediate.

-

Dehydration: Subsequent dehydration of this cyclic intermediate results in the formation of the aromatic thiazole ring.

Visualizing the Hantzsch Synthesis Workflow

Caption: A flowchart illustrating the one-pot Hantzsch synthesis.

Detailed Experimental Protocol

This protocol is adapted from a one-pot bromination and cyclization procedure.[4]

Materials:

-

Methyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl acetoacetate (1 part, molar equivalent) in a mixture of water and tetrahydrofuran (THF) (2:1 v/v). The total solvent volume should be approximately 20-50 times the volume of the methyl acetoacetate.

-

Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1-1.5 molar equivalents) in THF to the reaction mixture over 1-2 hours, ensuring the temperature remains below 5 °C.

-

Thiourea Addition: After the addition of NBS is complete, add thiourea (1-1.5 molar equivalents) to the reaction mixture in one portion.

-

Cyclization: Heat the reaction mixture to 80-90 °C and maintain this temperature for 1-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate of the thiazole salt will form.

-

Isolation: Filter the reaction mixture to collect the solid. To the filtrate, add ammonia water to basify it, which will precipitate more product.

-

Purification: Combine the collected solids, wash with cold water, and dry under vacuum to obtain methyl 2-aminothiazole-5-carboxylate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Part 2: Boc Protection of Methyl 2-aminothiazole-5-carboxylate

The protection of the C2-amino group is a critical step to enable further synthetic transformations. The use of di-tert-butyl dicarbonate ((Boc)₂O) is the most common and effective method for this purpose.

Reaction Mechanism

The Boc protection of an amine is a nucleophilic acyl substitution reaction:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Collapse and Product Formation: The intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts tert-butanol and carbon dioxide gas. The reaction can be catalyzed by a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP), which forms a more reactive N-Boc-pyridinium intermediate.[5]

Visualizing the Boc Protection Mechanism

Caption: The catalytic cycle of DMAP in Boc protection.

Detailed Experimental Protocol

This protocol is based on general procedures for the Boc protection of heteroaromatic amines using DMAP as a catalyst.[2]

Materials:

-

Methyl 2-aminothiazole-5-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-aminothiazole-5-carboxylate (1.0 equivalent) in anhydrous THF.

-

Catalyst and Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Extraction: Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Methyl 2-(Boc-amino)thiazole-5-carboxylate can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the two-step synthesis of Methyl 2-(Boc-amino)thiazole-5-carboxylate. Yields can vary based on reaction scale and purification methods.

| Step | Reaction | Key Reagents | Typical Solvent(s) | Typical Temperature | Typical Time | Typical Yield |

| 1 | Hantzsch Synthesis | Methyl acetoacetate, NBS, Thiourea | THF/Water | 0-90 °C | 2-24 h | 60-80% |

| 2 | Boc Protection | (Boc)₂O, DMAP | THF | Room Temp. | 1-4 h | 85-95% |

Conclusion and Outlook

The synthesis of Methyl 2-(Boc-amino)thiazole-5-carboxylate is a well-established and reliable process that provides access to a highly versatile building block for drug discovery and development. The one-pot Hantzsch synthesis of the precursor followed by a straightforward Boc protection offers an efficient route to this valuable compound. By understanding the underlying mechanisms and adhering to detailed experimental protocols, researchers can consistently and successfully synthesize this key intermediate for their research endeavors. The continued importance of the 2-aminothiazole scaffold in medicinal chemistry ensures that robust and scalable synthetic routes to its derivatives will remain an area of active interest.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 5. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate, a key intermediate in pharmaceutical research and development, notably in the synthesis of kinase inhibitors like Dasatinib. This document is intended for researchers, medicinal chemists, and process development professionals. We will dissect two primary, field-proven synthetic strategies for the core intermediate, Methyl 2-aminothiazole-5-carboxylate, and detail the final N-protection step. The discussion emphasizes the causality behind procedural choices, offers a comparative analysis of the routes, and provides detailed, actionable protocols.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. This compound serves as a crucial, strategically protected building block. The tert-butoxycarbonyl (Boc) protecting group allows for the selective modification of other parts of the molecule, and its straightforward removal under acidic conditions makes it ideal for multi-step syntheses.[1]

This guide focuses on the practical synthesis of this intermediate, breaking down the process into two key stages:

-

Part I: Synthesis of the core intermediate, Methyl 2-aminothiazole-5-carboxylate.

-

Part II: N-Boc protection of the core intermediate to yield the final product.

Part I: Synthesis of the Core Intermediate: Methyl 2-aminothiazole-5-carboxylate

The synthesis of the 2-aminothiazole-5-carboxylate core is pivotal. The efficiency and scalability of this step significantly impact the overall process. Two dominant and reliable synthetic routes are presented here:

-

Route A: A Hantzsch-type Thiazole Synthesis from a β-ketoester.

-

Route B: Thiazole formation from a β-alkoxyacrylate precursor.

Comparative Analysis of Synthetic Routes

The choice between Route A and Route B depends on factors such as starting material availability, desired scale, and process safety considerations.

| Metric | Route A (Hantzsch-type) | Route B (From β-alkoxyacrylate) |

| Starting Materials | Methyl acetoacetate, Halogenating Agent (e.g., NBS), Thiourea | Methyl 3-ethoxyacrylate, NBS, Thiourea |

| Key Advantage | Utilizes very common and inexpensive starting materials. One-pot procedures are well-established.[2] | Often proceeds with high chemoselectivity and can provide cleaner reaction profiles. |

| Key Disadvantage | The intermediate α-halo-β-ketoester can be lachrymatory and require careful handling. | Methyl 3-ethoxyacrylate is a more specialized and costly starting material than methyl acetoacetate. |

| Typical Yield | Good to excellent (can be >70% in one-pot setups).[2] | Good (reported around 70% for the ethyl ester analogue).[3] |

| Scalability | Highly scalable, though handling of the brominated intermediate requires engineering controls. | Good scalability; avoids the isolation of a potent lachrymator if the bromination and cyclization are telescoped. |

Route A: Hantzsch-Type Synthesis via a One-Pot Protocol

The Hantzsch thiazole synthesis is a classic and robust method for forming the thiazole ring.[4] It traditionally involves the condensation of an α-halocarbonyl compound with a thioamide. In this modern, one-pot adaptation, the α-halocarbonyl is generated in situ from a readily available β-ketoester, methyl acetoacetate, which is then directly reacted with thiourea. This approach is highly efficient as it avoids the isolation of the lachrymatory and unstable α-bromoacetoacetate intermediate.[2]

Reaction Scheme & Mechanism

The reaction proceeds in two main stages within a single pot: in situ α-bromination of the methyl acetoacetate followed by condensation and cyclization with thiourea.

Caption: Hantzsch-type one-pot synthesis workflow.

The causality is clear: the enolizable β-ketoester readily undergoes electrophilic bromination. The sulfur of thiourea, a potent nucleophile, then displaces the bromide. The subsequent intramolecular condensation of the amino group onto the ketone, followed by dehydration, is driven by the formation of the stable, aromatic thiazole ring.[5]

Detailed Experimental Protocol (One-Pot)

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add methyl acetoacetate (1.0 eq) and a solvent mixture of water and Tetrahydrofuran (THF) (e.g., 2:1 v/v).[6] Cool the mixture to 0 °C in an ice bath.

-

Bromination: Dissolve N-bromosuccinimide (NBS) (1.2 eq) in THF and add it dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 5 °C. Stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

-

Cyclization: To the reaction mixture, add thiourea (1.0 eq) in one portion. Heat the mixture to 80 °C and stir for 2-3 hours.

-

Work-up: After cooling to room temperature, filter the mixture to remove any insoluble succinimide. To the filtrate, add aqueous ammonia to basify the solution (pH ~8-9), which will precipitate the product.

-

Isolation: Stir the resulting suspension for 15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethyl acetate or ethanol, to yield pure Methyl 2-aminothiazole-5-carboxylate as a yellow solid.[2]

Route B: Synthesis from Methyl 3-Ethoxyacrylate

This route offers an alternative pathway that avoids the use of a β-ketoester. The starting material, an electron-rich enol ether, is highly susceptible to electrophilic attack, leading to a brominated intermediate that readily cyclizes with thiourea. This method is particularly valuable when seeking high purity and avoiding potential side reactions associated with the more reactive β-ketoester functionality.

Reaction Scheme & Mechanism

The mechanism shares similarities with the Hantzsch synthesis but begins with the α-bromination of a β-alkoxyacrylate.

Caption: Synthesis from a β-alkoxyacrylate precursor.

Here, the double bond of the enol ether acts as the nucleophile, attacking NBS. The resulting α-bromo-β-ethoxy ester is then attacked by thiourea. The key mechanistic step is the intramolecular cyclization followed by the elimination of ethanol, which is an excellent leaving group under these conditions, driving the reaction towards the aromatic thiazole product.[5][7]

Detailed Experimental Protocol

-

Setup: In a flask suitable for low-temperature reactions, dissolve methyl 3-ethoxyacrylate (1.0 eq) in a solvent mixture, such as 1:1 water/dioxane.[3] Cool the solution to -10 °C.

-

Bromination: Slowly add N-bromosuccinimide (1.1 eq) to the cooled solution, maintaining the low temperature. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Cyclization: Add thiourea (1.0 eq) to the mixture and heat to 80 °C for 1 hour.

-

Work-up and Isolation: Cool the reaction to room temperature. Add aqueous ammonia to induce precipitation of the product. Stir for 10-15 minutes.

-

Purification: Collect the solid by vacuum filtration, wash with water, and dry under vacuum. The crude product can be recrystallized from ethanol to afford pure Methyl 2-aminothiazole-5-carboxylate.[3]

Part II: N-Boc Protection of the Core Intermediate

With the core intermediate, Methyl 2-aminothiazole-5-carboxylate, in hand, the final step is the protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group. This is a standard and highly reliable transformation in organic synthesis.[1]

Rationale and Reagent Choice

The Boc group is installed using di-tert-butyl dicarbonate, commonly known as Boc-anhydride (Boc₂O). The reaction is typically catalyzed by a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), which activates the Boc anhydride towards nucleophilic attack by the amine.[1] This method is robust, high-yielding, and the resulting Boc-protected amine is stable to a wide range of reaction conditions, except for strong acid.

Reaction Scheme & Workflow

Caption: Workflow for N-Boc protection.

Detailed Experimental Protocol

-

Setup: Suspend Methyl 2-aminothiazole-5-carboxylate (1.0 eq) in tetrahydrofuran (THF).

-

Reagent Addition: To the suspension, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (approx. 0.07 eq).

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 10 hours. The suspension should become a clear solution as the reaction progresses.

-

Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent volume can be reduced in vacuo to induce precipitation.

-

Purification: Collect the precipitate by filtration. The filter cake can be recrystallized from ethanol to yield the pure title compound, this compound, as a crystalline solid.

Conclusion and Outlook

This guide has detailed two efficient and scalable synthetic routes to the key intermediate Methyl 2-aminothiazole-5-carboxylate, followed by a robust protocol for its N-Boc protection. The one-pot Hantzsch-type synthesis (Route A) offers economic advantages due to its use of basic starting materials. In contrast, the β-alkoxyacrylate method (Route B) provides a high-purity alternative, which may be preferable in certain process development scenarios. The final Boc protection is a standard, high-yielding transformation crucial for the subsequent elaboration of this versatile building block in drug discovery programs. The selection of the optimal synthetic strategy will ultimately be guided by project-specific requirements, including cost, scale, and purity specifications.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Retrosynthetic Analysis of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

Abstract

Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a key intermediate in the synthesis of numerous pharmacologically active molecules. Its structure, featuring a protected 2-aminothiazole core, is a privileged scaffold in medicinal chemistry. This guide provides a comprehensive retrosynthetic analysis of this target molecule, offering a deep dive into the strategic disconnections and the forward synthetic routes they reveal. We will explore the underlying chemical principles, compare various synthetic strategies with quantitative data, and provide detailed, field-proven experimental protocols for the key transformations. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important building block.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a cornerstone in the architecture of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The title compound, this compound, serves as a versatile precursor, with the tert-butoxycarbonyl (Boc) group providing a stable yet readily cleavable protecting group for the amine functionality, and the methyl ester offering a handle for further chemical modifications. A robust and efficient synthesis of this intermediate is therefore of paramount importance for the successful development of novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The principles of retrosynthetic analysis guide us in systematically deconstructing the target molecule into simpler, commercially available starting materials. This process involves a series of logical "disconnections" that correspond to reliable chemical reactions in the forward synthetic direction.

Primary Disconnections

Our retrosynthetic journey begins by identifying the most strategic bonds to disconnect in the target molecule. The structure presents three primary opportunities for disconnection: the carbamate C-N bond, the thiazole ring itself, and the ester C-O bond.

Caption: Primary retrosynthetic disconnections of the target molecule.

The most logical initial disconnection is the carbamate C-N bond. This is the reverse of a standard N-protection reaction, a reliable and high-yielding transformation. This leads us to our first key intermediate: Methyl 2-aminothiazole-5-carboxylate .

Alternatively, disconnection of the ester C-O bond, the reverse of an esterification reaction, leads to 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid [1][2][3]. While a viable route, it is often more efficient to introduce the ester functionality early in the synthesis.

Deconstructing the Thiazole Core: The Hantzsch Synthesis and its Variants

The core of our retrosynthetic challenge lies in the formation of the 2-aminothiazole-5-carboxylate ring. The most prominent and versatile method for this transformation is the Hantzsch thiazole synthesis , which classically involves the condensation of an α-halocarbonyl compound with a thiourea derivative.

This leads to two main retrosynthetic pathways for the formation of Methyl 2-aminothiazole-5-carboxylate:

Route A: The Classic Hantzsch Approach

This route involves the disconnection of the thiazole ring into thiourea and an α-halocarbonyl compound, specifically Methyl 3-halo-2-oxopropanoate .

Route B: The β-Ethoxyacrylate Approach

A more contemporary and often more scalable variation of the Hantzsch synthesis begins with a β-alkoxyacrylate precursor. This approach avoids the direct handling of potentially unstable α-haloketones. The key disconnection here is to Methyl 3-ethoxyacrylate , which can be halogenated in situ before condensation with thiourea.

Route C: The Mucochloric Acid Approach

A less common but scalable route utilizes mucochloric acid as a starting material. This pathway proceeds through a 2,3-dichloroacrylic acid intermediate.

Caption: Retrosynthetic pathways for the key intermediate.

Forward Synthesis: From Starting Materials to the Final Product

Having established the retrosynthetic pathways, we now turn our attention to the forward synthesis, detailing the experimental protocols and discussing the rationale behind each step.

Synthesis of the Key Intermediate: Methyl 2-aminothiazole-5-carboxylate

This is the most direct application of the Hantzsch synthesis.

Experimental Protocol:

-

Preparation of Methyl 3-bromo-2-oxopropanoate: To a solution of methyl pyruvate in a suitable solvent such as diethyl ether or dichloromethane, add bromine dropwise at 0°C with stirring. The reaction is typically monitored by the disappearance of the bromine color. Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

Hantzsch Cyclization: The crude Methyl 3-bromo-2-oxopropanoate is dissolved in a polar solvent like ethanol or isopropanol. Thiourea is added, and the mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Causality and Insights: This method is straightforward and often high-yielding. However, α-haloketones can be lachrymatory and unstable, making their preparation and handling on a large scale challenging.

This route offers a more scalable and safer alternative to the classic Hantzsch synthesis.

Experimental Protocol:

-

α-Halogenation of Methyl 3-ethoxyacrylate: Methyl 3-ethoxyacrylate is dissolved in a mixture of a suitable organic solvent (e.g., dioxane) and water. The solution is cooled to a low temperature (e.g., -10°C), and N-bromosuccinimide (NBS) is added portion-wise. The reaction is typically stirred at room temperature for a short period to ensure complete bromination.

-

One-Pot Cyclization: To the solution containing the in-situ generated α-bromo intermediate, thiourea is added. The reaction mixture is then heated to around 80°C for approximately one hour. After cooling, the product is typically isolated by filtration after adjusting the pH.

Causality and Insights: This "one-pot" procedure avoids the isolation of the lachrymatory α-bromo intermediate, which is a significant advantage for both safety and process efficiency. The use of readily available and stable starting materials like methyl 3-ethoxyacrylate and NBS makes this route particularly attractive for industrial applications.

This route provides a scalable synthesis from an inexpensive starting material.

Experimental Protocol:

-

Formation of 2,3-dichloroacrylic acid: Mucochloric acid is treated with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to yield 2,3-dichloroacrylic acid.

-

Conversion to the α-halo ester equivalent and cyclization: The 2,3-dichloroacrylic acid can be converted to an intermediate that reacts with thiourea in an acidic medium to form the desired 2-aminothiazole-5-carboxylic acid derivative, which is then esterified.

Causality and Insights: While this route involves multiple steps, the low cost of mucochloric acid makes it a viable option for large-scale production.

Comparative Analysis of Synthetic Routes to the Key Intermediate

| Metric | Route A: Classic Hantzsch | Route B: β-Ethoxyacrylate | Route C: Mucochloric Acid |

| Starting Materials | Methyl pyruvate, Bromine, Thiourea | Methyl 3-ethoxyacrylate, NBS, Thiourea | Mucochloric acid, Thiourea |

| Number of Steps | 2 | 1 (one-pot) | 3+ |

| Typical Overall Yield | Good to Excellent | Excellent | Good |

| Scalability | Moderate | High | High |

| Safety Considerations | Lachrymatory and unstable intermediate | In-situ generation of intermediate improves safety | Use of corrosive acids and bases |

| Key Advantage | Direct and well-established | High efficiency and safety | Inexpensive starting material |

Final Step: Boc Protection of Methyl 2-aminothiazole-5-carboxylate

The final step in the synthesis of our target molecule is the protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and generally high-yielding reaction.

Experimental Protocol:

-

To a solution of Methyl 2-aminothiazole-5-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 equivalents).

-

Stir the reaction mixture at room temperature or gentle reflux for several hours until the starting material is consumed, as monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent like ethyl acetate and washed with a dilute aqueous acid (e.g., 1N HCl) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

The product can be purified by recrystallization or column chromatography on silica gel.

Causality and Insights: The use of DMAP as a catalyst is crucial for accelerating the reaction. The mechanism involves the nucleophilic attack of DMAP on the Boc anhydride, forming a more reactive intermediate that is then readily attacked by the amino group of the thiazole.

Caption: Forward synthesis pathways to the target molecule.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better optimization and troubleshooting of the synthetic process.

The Hantzsch Thiazole Synthesis Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the α-carbon of the halocarbonyl compound in an Sₙ2 reaction, displacing the halide ion.

-

Cyclization: The nitrogen atom of the resulting isothiouronium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

-

Dehydration: The tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

The Boc Protection Mechanism

The DMAP-catalyzed Boc protection involves the following steps:

-

Activation of Boc Anhydride: The highly nucleophilic DMAP attacks one of the carbonyl carbons of Boc anhydride, leading to the formation of a reactive N-tert-butoxycarbonylpyridinium intermediate and a tert-butoxide anion.

-

Nucleophilic Attack by the Amine: The 2-amino group of the thiazole attacks the carbonyl carbon of the activated intermediate.

-

Proton Transfer and Catalyst Regeneration: A proton is transferred from the amine to the tert-butoxide, and the DMAP catalyst is regenerated.

Conclusion

The retrosynthetic analysis of this compound reveals several viable synthetic strategies, with the Hantzsch thiazole synthesis and its modern variations being the most prominent. The choice of a specific route will depend on factors such as the scale of the synthesis, safety considerations, and the availability of starting materials. The β-ethoxyacrylate approach often presents the best balance of efficiency, safety, and scalability for the preparation of the key 2-aminothiazole intermediate. This guide has provided the necessary technical details, comparative data, and mechanistic insights to empower researchers in the efficient and strategic synthesis of this valuable building block for drug discovery and development.

References

A Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detailed crystal structure, reliable synthetic protocols, and core reactivity. The primary focus is on its strategic application as a key intermediate, most notably in the synthesis of the tyrosine kinase inhibitor, Dasatinib. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a comprehensive understanding of this compound's utility and handling.

Introduction: The Strategic Value of a Bifunctional Thiazole Core

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding make it an excellent pharmacophore.[1] this compound, hereafter referred to as 1 , is a particularly valuable derivative. It incorporates two key functional groups orthogonally protected: a Boc-protected amine at the 2-position and a methyl ester at the 5-position.

This bifunctional nature allows for selective, sequential chemical transformations, making it an ideal starting point for constructing complex molecular architectures. Its most prominent application is as a critical intermediate in the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[2][3] This guide will dissect the properties and protocols that underpin its utility.

Physicochemical and Structural Properties

The compound exists as a stable crystalline solid. Its identity and purity can be confirmed through a combination of physical and spectroscopic methods.

Table 1: Core Physicochemical Properties of Compound 1

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₄S | [2][3] |

| Molecular Weight | 258.29 g/mol | [2][3][4] |

| CAS Number | 745078-03-9 | [4] |

| Appearance | Crystalline Solid |[2] |

Molecular and Crystal Structure

Single-crystal X-ray diffraction studies have provided a precise three-dimensional structure of compound 1 .[2][3] The analysis reveals a planar five-membered thiazole ring, with a mean deviation of just 0.0011 Å.[2][3] This planarity is a key feature of the thiazole core.

The crystal packing is stabilized by a network of hydrogen bonds. Intermolecular N—H···N hydrogen bonds link adjacent molecules into centrosymmetric dimeric units, which contributes significantly to the stability of the crystal lattice.[2][3] Additionally, weak intramolecular C—H···O interactions are observed between the methyl groups of the Boc-protecting group and a carbonyl oxygen atom.[2][3]

Table 2: Crystallographic Data for Compound 1

| Parameter | Value | Source(s) |

|---|---|---|

| Crystal System | Triclinic | [2][3] |

| Space Group | P-1 | [2] |

| a | 7.0700 (14) Å | [2][3] |

| b | 9.2580 (19) Å | [2][3] |

| c | 10.708 (2) Å | [2][3] |

| α | 70.10 (3)° | [2][3] |

| β | 79.67 (3)° | [2][3] |

| γ | 79.08 (3)° | [2][3] |

| Volume (V) | 642.1 (2) ų | [2][3] |

Spectroscopic Profile

While specific spectral data is not available in the cited literature, the expected spectroscopic signatures can be predicted based on the molecular structure:

-

¹H NMR: Protons on the tert-butyl group would appear as a sharp singlet around 1.5 ppm. The methyl ester protons would be a singlet around 3.8-3.9 ppm. The thiazole ring proton would appear as a singlet in the aromatic region (approx. 8.0 ppm), and the N-H proton would be a broad singlet, its chemical shift dependent on solvent and concentration.

-

¹³C NMR: Carbonyl carbons of the ester and carbamate would be found downfield (>150 ppm). The carbons of the thiazole ring would appear in the 110-160 ppm range. The quaternary and methyl carbons of the Boc group would be visible around 80 ppm and 28 ppm, respectively, while the methyl ester carbon would be around 52 ppm.

-

FT-IR: Characteristic peaks would include an N-H stretch (~3300 cm⁻¹), C-H stretches (~2980 cm⁻¹), and strong C=O stretches for the carbamate and ester groups (~1720-1750 cm⁻¹).

Synthesis and Purification

The synthesis of compound 1 is a straightforward and high-yielding N-protection reaction. The causality behind this protocol lies in the nucleophilicity of the 2-amino group on the thiazole ring and its reaction with an electrophilic carbonyl source.

Experimental Protocol: Boc-Protection

This protocol is adapted from established literature procedures.[2][3]

Step 1: Reagent Setup

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 2-aminothiazole-5-carboxylate (1.0 eq).

-

Add anhydrous Tetrahydrofuran (THF) to dissolve the starting material (approx. 3 mL per mmol of substrate).

-

Add di-tert-butyl carbonate (Boc₂O, 1.2 eq).

-

Add 4-dimethylaminopyridine (DMAP, 0.07 eq) as a catalyst.

Step 2: Reaction

-

Stir the mixture and heat to reflux under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10 hours).[2]

Step 3: Workup and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

The product often precipitates directly from the cooled THF solution.[2]

-

Collect the precipitate by vacuum filtration.

Step 4: Purification

-

Recrystallize the crude solid from ethanol to yield pure this compound (1 ) as a crystalline solid.[2]

Mechanism and Rationale

The choice of reagents is critical for the success of this transformation.

-

Di-tert-butyl carbonate (Boc₂O): Serves as the electrophilic source of the Boc group. It is less reactive and easier to handle than Boc-chloride.

-

4-Dimethylaminopyridine (DMAP): Acts as a nucleophilic catalyst. It reacts with Boc₂O to form a highly reactive intermediate, which is then more susceptible to attack by the relatively non-basic amino group of the thiazole. This catalysis is essential for driving the reaction to completion, especially with less nucleophilic amines.

-

Tetrahydrofuran (THF): A suitable aprotic solvent that dissolves the reactants and is stable at reflux temperatures.

Caption: Synthetic workflow for the preparation of Compound 1.

Chemical Reactivity and Synthetic Utility

The synthetic value of compound 1 stems from the ability to selectively deprotect the amine or hydrolyze the ester, enabling divergent synthetic strategies.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. This reaction regenerates the free 2-amino group for subsequent coupling reactions.

Ester Saponification

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid (CAS 302964-02-9), under basic conditions.[5][6] This is commonly performed using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol.[6] The resulting carboxylate salt is then acidified to yield the free carboxylic acid. This acid is a key intermediate itself, as it can be activated (e.g., as an acid chloride or with coupling reagents like HATU) for amide bond formation.[5][7]

Caption: Key deprotection and saponification reactions of Compound 1.

Application in the Synthesis of Dasatinib

In the synthesis of Dasatinib, compound 1 is not used directly. Instead, its precursor, ethyl 2-aminothiazole-5-carboxylate, is first Boc-protected. The resulting ethyl ester is then hydrolyzed to the carboxylic acid.[7] This acid is subsequently coupled with 2-chloro-6-methylaniline via amide bond formation.[7] The Boc group serves to deactivate the 2-amino position, preventing it from interfering with the amide coupling reaction. This strategic use of a protecting group is a classic example of ensuring regioselectivity in a complex synthesis.

Caption: Simplified role of the protected thiazole core in multi-step synthesis.

Handling, Storage, and Safety

As with any laboratory chemical, proper handling procedures are essential to ensure safety and maintain the integrity of the compound.

-

Storage: Compound 1 should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability, storage at 2-8°C is recommended.[4]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid breathing dust and prevent contact with skin and eyes.[9] Operations should be carried out in a chemical fume hood.[8]

Conclusion

This compound is a well-characterized and synthetically versatile intermediate. Its value lies in the stable, crystalline nature and the presence of two key functional groups that can be manipulated selectively. The robust and scalable synthesis, combined with its demonstrated utility in the construction of complex pharmaceutical agents like Dasatinib, cements its role as a cornerstone building block for researchers and scientists in the field of drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 745078-03-9|this compound|BLD Pharm [bldpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID | 302964-02-9 [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. Understanding the spectral characteristics of this compound is crucial for its synthesis, purification, and quality control in drug development pipelines.

Molecular Structure and Physicochemical Properties

This compound possesses a substituted thiazole ring, a common scaffold in medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group and the methyl ester functionality dictates its reactivity and spectral features.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [Acta Cryst. (2010). E66, o2343][1] |

| Molecular Weight | 258.29 g/mol | [Acta Cryst. (2010). E66, o2343][1] |

| CAS Number | 745078-03-9 | [BLDpharm][2] |

| Appearance | White to off-white solid | N/A |

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ (tert-butyl) |

| ~3.8 | Singlet | 3H | -OCH₃ (methyl ester) |

| ~8.2 | Singlet | 1H | Thiazole C4-H |

| ~11.5 | Broad Singlet | 1H | -NH- |

Expert Interpretation:

-

The singlet at approximately 1.5 ppm with an integration of 9H is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protecting group. Its singlet nature is due to the absence of adjacent protons.

-

The singlet at around 3.8 ppm, integrating to 3H, is assigned to the protons of the methyl ester group.

-

A singlet further downfield, around 8.2 ppm, is expected for the lone proton on the thiazole ring at the C4 position. Its downfield shift is due to the deshielding effect of the electron-withdrawing ester group and the aromatic nature of the thiazole ring.

-

A broad singlet, typically in the range of 11-12 ppm, is anticipated for the amide proton (-NH-). The broadness of this peak is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~28 | -C(CH₃)₃ (tert-butyl) |

| ~52 | -OCH₃ (methyl ester) |

| ~82 | -C(CH₃)₃ (tert-butyl quaternary carbon) |

| ~120 | Thiazole C5 |

| ~145 | Thiazole C4 |

| ~153 | Boc C=O |

| ~162 | Ester C=O |

| ~168 | Thiazole C2 |

Expert Interpretation:

-

The signal around 28 ppm corresponds to the three equivalent methyl carbons of the tert-butyl group.

-

The methyl ester carbon is expected to appear around 52 ppm.

-

The quaternary carbon of the tert-butyl group will be found further downfield, typically around 82 ppm.

-

The carbon atoms of the thiazole ring are expected in the aromatic region. The C5 carbon, attached to the ester group, would be around 120 ppm, while the C4 carbon would be further downfield at approximately 145 ppm. The C2 carbon, bonded to the nitrogen of the amino group, is expected to be the most deshielded of the ring carbons, appearing around 168 ppm.

-

The two carbonyl carbons will have the largest chemical shifts. The Boc carbonyl is predicted to be around 153 ppm, and the ester carbonyl is expected at a slightly more downfield position, around 162 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H stretch |

| ~2980 | Medium | C-H stretch (sp³) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1700 | Strong | C=O stretch (Boc carbamate) |

| ~1550 | Strong | N-H bend |

| ~1250 | Strong | C-O stretch (ester) |

| ~1160 | Strong | C-O stretch (Boc carbamate) |

Expert Interpretation:

-

A broad absorption band around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.

-

Absorptions around 2980 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the tert-butyl and methyl groups.

-

Two strong carbonyl (C=O) stretching bands are expected. The ester carbonyl will likely appear at a higher wavenumber, around 1720 cm⁻¹, while the Boc carbamate carbonyl will be at a slightly lower wavenumber, around 1700 cm⁻¹.

-

A strong band around 1550 cm⁻¹ can be attributed to the N-H bending vibration.

-

Strong C-O stretching vibrations for the ester and carbamate groups are expected in the fingerprint region, around 1250 cm⁻¹ and 1160 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Expected Fragmentation Pattern:

For this compound (C₁₀H₁₄N₂O₄S), the expected molecular ion peak [M]⁺ would be at m/z 258. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, leading to characteristic fragment ions.

-

[M - 56]⁺ (loss of isobutylene): m/z 202

-

[M - 100]⁺ (loss of the Boc group): m/z 158

-

[M - 59]⁺ (loss of the methoxycarbonyl group): m/z 199

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation and purity assessment.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation:

-

Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a suitable m/z range.

-

Synthesis and Characterization Workflow

The synthesis of this compound is a critical step in the production of more complex molecules. A typical workflow for its synthesis and characterization is outlined below.

Caption: Synthesis and Characterization Workflow.

This workflow illustrates the key stages from starting materials to the fully characterized final product, ensuring its identity and purity.[3]

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural features of this compound. For researchers and professionals in drug development, a thorough analysis of this data is essential for reaction monitoring, quality control, and ensuring the integrity of subsequent synthetic steps. The provided protocols offer a standardized approach to obtaining reliable and reproducible spectroscopic data for this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, including the tyrosine kinase inhibitor Dasatinib.[1][2] This document is structured to offer not just spectral data, but a comprehensive understanding of the underlying principles and experimental considerations, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of Structural Elucidation

This compound (C₁₀H₁₄N₂O₄S) is a pivotal building block in medicinal chemistry.[1][2] Its precise molecular structure, confirmed by techniques such as X-ray crystallography, is fundamental to its reactivity and utility in multi-step syntheses.[1][2] NMR spectroscopy serves as an indispensable, non-destructive analytical tool for verifying the identity, purity, and structure of this and other synthetic intermediates in the solution state. A thorough understanding of its NMR spectral features is, therefore, crucial for process optimization and quality control in drug development.

This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this molecule, providing predicted chemical shifts, assignments, and the rationale behind them, grounded in established principles of NMR spectroscopy.

Molecular Structure and Predicted NMR Resonances

The molecular structure of this compound is presented below, with atoms systematically numbered for clarity in the subsequent NMR discussion.

Caption: Molecular structure of the target compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit four distinct signals. The predicted chemical shifts (in ppm) are based on typical values for similar functional groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H-4 | ~8.2 | Singlet (s) | 1H | The proton attached to the C4 of the thiazole ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent sulfur atom and the ester group. |

| NH | ~11.5 | Broad Singlet (br s) | 1H | The amide proton is typically observed as a broad signal at a downfield chemical shift, which can be exchangeable with D₂O. |

| -OCH₃ | ~3.8 | Singlet (s) | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen atom. |

| -C(CH₃)₃ | ~1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group of the Boc protecting group are shielded and appear as a strong singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C2 | ~157 | This carbon is attached to two nitrogen atoms and a sulfur atom within the heterocyclic ring, leading to a significant downfield shift. |

| C4 | ~141 | The C4 of the thiazole ring, being part of a double bond and influenced by the ester group, will resonate at a downfield position. |

| C5 | ~139 | This carbon is part of the thiazole ring and is directly attached to the electron-withdrawing ester group. |

| C6 (Ester C=O) | ~162 | The carbonyl carbon of the methyl ester group. |

| C7 (-OCH₃) | ~52 | The carbon of the methyl group attached to the ester oxygen. |

| C8 (Boc C=O) | ~152 | The carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group. |

| C9 (-C(CH₃)₃) | ~80 | The quaternary carbon of the tert-butyl group. |

| C10 (-C(CH₃)₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and instrument setup are paramount.

Sample Preparation

A standardized protocol for preparing a small molecule sample for NMR analysis is as follows:

-

Material Weighing : Accurately weigh 10-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure no solid particles are transferred, as they can adversely affect the magnetic field homogeneity.

-

Labeling : Clearly label the NMR tube with the sample information.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following is a general guide for setting up 1D ¹H and ¹³C NMR experiments on a standard NMR spectrometer.

-

Instrument Setup : Insert the sample into the spectrometer's magnet.

-

Locking and Shimming : Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition :

-

Tune and match the proton probe.

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the free induction decay (FID) with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Tune and match the carbon probe.

-

Set a wider spectral width to encompass all carbon signals.

-

Use proton decoupling to simplify the spectrum and enhance the signal.

-

Acquire the FID for a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Processing

The raw FID data must be processed to obtain the final spectrum.

-

Fourier Transformation : Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Correct the baseline to be flat and at zero intensity.

-

Referencing : Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking : Integrate the peaks in the ¹H spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

Caption: Standard NMR data processing workflow.

Spectral Interpretation and Discussion

The predicted ¹H and ¹³C NMR spectra provide a wealth of information that corroborates the structure of this compound.

-

¹H NMR : The presence of a singlet at a downfield chemical shift (~8.2 ppm) is characteristic of a proton on an electron-deficient aromatic ring, consistent with the thiazole H-4. The broad singlet for the NH proton is a hallmark of an amide functionality. The two singlets in the upfield region, with integrations of 3H and 9H, are unambiguously assigned to the methyl ester and the tert-butyl group of the Boc protector, respectively. The lack of splitting in all signals indicates that there are no vicinal protons to any of the observed nuclei.

-

¹³C NMR : The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are in the aromatic region, as expected. The downfield position of C2 is a direct result of its bonding to two heteroatoms (N and S). The carbonyl carbons of the ester and the Boc group are found at their characteristic downfield positions. The signals for the methyl ester carbon and the carbons of the tert-butyl group appear in the aliphatic region of the spectrum, consistent with their chemical environments.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By combining predicted spectral data with established principles of NMR and detailed experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis and characterization of this important pharmaceutical intermediate. The accurate interpretation of NMR spectra is a cornerstone of chemical research and development, ensuring the structural integrity and purity of synthesized molecules.

References

A Technical Guide to Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds

Abstract

Methyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is a pivotal, non-commercial chemical intermediate whose significance is intrinsically linked to the synthesis of high-value pharmaceutical agents. Its structure features a 2-aminothiazole core, a motif of considerable interest in medicinal chemistry, with the critical amine functionality protected by a tert-butoxycarbonyl (Boc) group. This strategic protection renders the molecule an essential building block for the multi-step synthesis of complex drug targets. This guide provides an in-depth examination of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis via Boc-protection, and an exploration of its primary application as a key intermediate in the manufacture of Dasatinib, a dual Src/Abl tyrosine kinase inhibitor. The causality behind methodological choices, analytical validation techniques, and essential safety protocols are discussed to provide a comprehensive resource for researchers in chemical synthesis and drug development.

Introduction: The Strategic Importance of Protected Thiazoles

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, and its rigid ring structure which can orient substituents into well-defined vectors to interact with biological targets.

However, the nucleophilicity of the C2-amino group presents a significant challenge in multi-step syntheses. This reactive site can interfere with subsequent chemical transformations, leading to undesired side products and reduced yields. The solution lies in the strategic use of protecting groups. This compound (CAS No. 745078-03-9) exemplifies this strategy.[2] The introduction of the acid-labile tert-butoxycarbonyl (Boc) group temporarily masks the reactivity of the amino group, allowing for selective reactions at other parts of the molecule.[3][4] This intermediate is most notably recognized for its role in the synthesis of Dasatinib, a potent oral medication approved for the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[5][6]

Physicochemical Properties & Structural Characterization

The precise characterization of this intermediate is critical for ensuring reproducibility and success in subsequent synthetic stages. Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 745078-03-9 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O₄S | [5][7] |

| Molecular Weight | 258.29 g/mol | [5][7] |

| Appearance | White to off-white solid/powder | Inferred |

| Purity | Typically >98% for synthetic applications | Inferred |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring proton, the methyl ester protons, and the nine equivalent protons of the tert-butyl group of the Boc protector.

-

¹³C NMR: The carbon NMR would display distinct resonances for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the thiazole ring.

-

Mass Spectrometry (MS): ESI-MS would typically show a prominent peak for the protonated molecule [M+H]⁺.

Crystallographic Data

Single-crystal X-ray diffraction studies have confirmed the molecular structure of the title compound. The thiazole ring is essentially planar, a key feature for its role as a scaffold.[5][7] The crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds, which link molecules into centrosymmetric dimeric units.[5][7] This defined solid-state structure contributes to the compound's crystalline nature and stability.

Synthesis and Mechanistic Rationale

The preparation of this compound is a robust and well-documented procedure. It involves the protection of a commercially available precursor, Methyl 2-aminothiazole-5-carboxylate.

Overall Synthetic Workflow

The synthesis is a direct N-acylation reaction where the C2-amino group is protected.

Caption: Synthetic workflow for Boc-protection.

Detailed Experimental Protocol

This protocol is adapted from established and peer-reviewed procedures.[5][7]

Materials and Reagents:

-

Methyl 2-aminothiazole-5-carboxylate (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 2-aminothiazole-5-carboxylate (1.0 eq), Di-tert-butyl dicarbonate (1.2 eq), and 4-dimethylaminopyridine (0.066 eq).

-

Solvent Addition: Add anhydrous Tetrahydrofuran (THF) to the flask to create a solution or suspension (e.g., approximately 3 mL per mmol of the starting amine).

-

Reaction Execution: Stir the mixture under a nitrogen atmosphere and heat to reflux. Maintain reflux for 8-12 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may begin to precipitate. The solvent can be partially removed under reduced pressure to encourage precipitation.

-

Isolation: The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product (filter cake) is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure title compound as a white solid.[5][7]

Causality Behind Experimental Choices

-

Why (Boc)₂O? Di-tert-butyl dicarbonate is the standard reagent for Boc protection. It is an easily handled solid, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[4]

-

Why DMAP? 4-Dimethylaminopyridine is a highly effective acylation catalyst. It functions as a nucleophilic catalyst by first reacting with (Boc)₂O to form a more reactive intermediate, which is then readily attacked by the less nucleophilic 2-amino group of the thiazole.

-

Why THF? THF is an excellent aprotic solvent for this reaction, as it effectively dissolves the reactants and is stable under the reflux conditions employed.

-

Why Recrystallization? This is a classic, cost-effective, and scalable method for purifying solid organic compounds. It efficiently removes unreacted starting materials and soluble impurities, typically yielding a product of high purity suitable for pharmaceutical synthesis.

Application in the Synthesis of Dasatinib

The primary value of this compound is its role as a key building block for the tyrosine kinase inhibitor, Dasatinib.[5] Dasatinib functions by targeting the Abl and Src kinase families, which are implicated in the aberrant cell signaling that drives the growth of certain leukemias.

Biological Context: Dasatinib's Mechanism of Action

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling.

Synthetic Utility

The synthesis of Dasatinib involves an amide bond formation between the 2-aminothiazole core and a complex side chain. The Boc group on our title compound is critical for this process.

-

Saponification: The methyl ester of this compound is first hydrolyzed (saponified) to the corresponding carboxylic acid, 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylic acid.[8][9]

-

Amide Coupling: This carboxylic acid is then coupled with another key intermediate, N-(2-chloro-6-methylphenyl)-amine. This step requires activation of the carboxylic acid (e.g., to an acid chloride or using coupling reagents). The Boc group is essential here; if the C2-amino group were free, it would compete as a nucleophile, leading to polymerization or undesired side products.

-

Deprotection: After the crucial amide bond is formed, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl), revealing the free 2-amino group.[4]

-

Final Coupling: This newly deprotected amine is then coupled with the final piece of the Dasatinib molecule to complete the synthesis.

Quality Control and Analytical Standards

To ensure the suitability of the compound for GMP (Good Manufacturing Practice) synthesis, rigorous quality control is necessary.

| Analytical Test | Method | Typical Specification |

| Identity | ¹H NMR, FT-IR | Conforms to reference spectrum |

| Purity | HPLC, LC-MS | ≥ 98.0% |

| Melting Point | Capillary Method | Within a defined range (e.g., 184-186 °C for precursor)[6] |

| Residual Solvents | GC-HS | Meets ICH guidelines |

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not widely public, safe handling procedures can be established based on related chemical structures.[10][11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Fire Safety: The compound is combustible. Use carbon dioxide, dry chemical powder, or appropriate foam for extinguishing fires.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool in modern pharmaceutical synthesis. Its design, featuring a strategically protected reactive site on a privileged heterocyclic core, allows for the efficient and controlled construction of complex molecules like Dasatinib. Understanding the rationale behind its synthesis, the methods for its characterization, and its precise role in drug development provides researchers with the foundational knowledge required to leverage this and similar building blocks in the ongoing quest for novel therapeutics.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. 745078-03-9|this compound|BLD Pharm [bldpharm.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-N-Boc-Amino-Thiazole-5-Carboxylic Acid | C9H12N2O4S | CID 22271442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID | 302964-02-9 [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Hantzsch Tharsis Synthesis: A Deep Dive into the Preparation of 2-Aminothiazole-5-Carboxylates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence is a testament to its favorable pharmacological properties and synthetic accessibility. Within this class, 2-aminothiazole-5-carboxylates are particularly valuable intermediates, serving as versatile scaffolds in the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds. This guide provides a detailed exploration of the Hantzsch thiazole synthesis, a classic and highly effective method for constructing this pivotal heterocyclic system. We will delve into the mechanistic underpinnings, practical experimental protocols, and critical troubleshooting strategies to empower researchers in their synthetic endeavors.

The Enduring Relevance of the Hantzsch Synthesis

First described by Arthur Hantzsch in 1887, this condensation reaction has remained a mainstay in heterocyclic chemistry for its reliability and broad substrate scope.[1] The classical approach involves the cyclization of an α-haloketone with a thioamide.[2] For the synthesis of the titular 2-aminothiazole-5-carboxylates, the reaction is adapted to utilize an α-halo-β-ketoester and thiourea (or its derivatives). This approach offers a direct and efficient route to a densely functionalized thiazole ring, primed for further chemical elaboration.

Mechanistic Insights: A Step-by-Step Cyclization

The Hantzsch synthesis proceeds through a well-established reaction cascade involving nucleophilic substitution and intramolecular condensation, culminating in the formation of the aromatic thiazole ring. The driving force is the formation of a highly stable aromatic system.[3]